molecular formula C8H11F3N2O B13429152 (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

Cat. No.: B13429152
M. Wt: 208.18 g/mol
InChI Key: ADWKOLKIWXPYKG-UHFFFAOYSA-N
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Description

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol is an organic compound with a unique structure that includes a pyrazole ring substituted with isopropyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol typically involves the reaction of 5-isopropyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole nitrogen to the carbonyl group of formaldehyde, followed by reduction to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-isopropyl-3-methyl-1H-pyrazole
  • 5-isopropyl-3-(trifluoromethyl)-1H-pyrazole
  • 3-(trifluoromethyl)-1H-pyrazol-1-ylmethanol

Uniqueness

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol is unique due to the presence of both isopropyl and trifluoromethyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol is a synthetic compound belonging to the pyrazole family, characterized by its unique trifluoromethyl and isopropyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is C8H11F3N2O, with a molecular weight of 208.18 g/mol. The structure features a five-membered pyrazole ring with two nitrogen atoms and various functional groups that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC8H11F3N2O
Molecular Weight208.18 g/mol
IUPAC Name[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
InChI KeyWJHMDCAWISOINA-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against various bacterial strains. The trifluoromethyl group is believed to increase lipophilicity, facilitating better membrane penetration.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various in vitro studies. It has been shown to inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers in cell cultures. This activity suggests that it may serve as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances its binding affinity to target proteins, potentially modulating their activity and influencing biochemical pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
  • Anti-inflammatory Response : Research published in Pharmacology Reports indicated that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages.
  • Anticancer Activity : In a study conducted on human breast cancer cell lines, the compound exhibited an IC50 value of 15 µM, showcasing its potential as an anticancer agent through apoptosis induction mechanisms.

Properties

IUPAC Name

[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-5(2)6-3-7(8(9,10)11)12-13(6)4-14/h3,5,14H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWKOLKIWXPYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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